molecular formula C11H15NO6S B1331718 3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid CAS No. 6628-11-1

3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid

Cat. No.: B1331718
CAS No.: 6628-11-1
M. Wt: 289.31 g/mol
InChI Key: VSAROEOXRAJEFU-UHFFFAOYSA-N
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Description

3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid is a sulfamoyl benzoic acid derivative with the molecular formula C11H15NO6S and a monoisotopic mass of 289.062 Da . This compound serves as a key research chemical in the investigation of cytosolic phospholipase A2α (cPLA2α) inhibitors, which are relevant to inflammatory disease pathways . cPLA2α enzyme is responsible for releasing arachidonic acid from phospholipids, a crucial step in the production of prostaglandins and leukotrienes, which are mediators of inflammation . Inhibitors of this enzyme, including this compound and its structural analogs, are investigated for their potential to simultaneously suppress multiple inflammatory mediators, providing a research strategy that differs from conventional COX inhibitors . The compound features a benzoic acid core linked to a bis(2-hydroxyethyl)sulfamoyl moiety, providing a versatile scaffold for further chemical modifications in medicinal chemistry and drug discovery research . As a para-aminobenzoic acid (PABA) derivative, it shares characteristics of a valuable building block in pharmaceutical development

Properties

IUPAC Name

3-[bis(2-hydroxyethyl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO6S/c13-6-4-12(5-7-14)19(17,18)10-3-1-2-9(8-10)11(15)16/h1-3,8,13-14H,4-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAROEOXRAJEFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N(CCO)CCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60274422
Record name 3-[bis(2-hydroxyethyl)sulfamoyl]benzoic acid
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Molecular Weight

289.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6628-11-1
Record name NSC60299
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Record name 3-[bis(2-hydroxyethyl)sulfamoyl]benzoic acid
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Record name N,N-Bis(2-hydroxyethyl)-3-carboxybenzenesulfonamide
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Preparation Methods

General Synthetic Route

The synthesis of 3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid typically involves the reaction of a 3-aminobenzoic acid derivative or a suitable benzoic acid precursor with bis(2-hydroxyethyl)sulfamide. The key step is the formation of the sulfamoyl linkage (-SO2-N-) connecting the bis(2-hydroxyethyl) moiety to the aromatic ring.

Stepwise Synthesis Description

  • Starting Materials:

    • 3-Aminobenzoic acid or 3-nitrobenzoic acid (reduced to amine if nitro is used)
    • Bis(2-hydroxyethyl)sulfamide (a sulfamide derivative with two hydroxyethyl groups)
  • Activation of Benzoic Acid Derivative:

    • The carboxylic acid group may be protected or activated depending on the synthetic route.
    • Common activation methods include conversion to acid chloride or use of coupling agents to facilitate amide bond formation.
  • Coupling Reaction:

    • The amino group on the benzoic acid derivative reacts with bis(2-hydroxyethyl)sulfamide under controlled conditions.
    • Reaction conditions typically involve mild heating (e.g., 50–80 °C) and the presence of a base or catalyst to promote nucleophilic substitution on the sulfamide.
  • Purification:

    • The crude product is purified by recrystallization or chromatographic techniques to obtain the pure this compound.

Reaction Conditions and Catalysts

  • Temperature: Moderate heating (50–80 °C) is generally employed to optimize reaction kinetics without decomposing sensitive groups.
  • Catalysts/Bases: Triethylamine or potassium carbonate may be used to neutralize acids formed and drive the reaction forward.
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for their ability to dissolve both reactants and facilitate nucleophilic substitution.

Representative Reaction Scheme

$$
\text{3-Aminobenzoic acid} + \text{Bis(2-hydroxyethyl)sulfamide} \xrightarrow[\text{Base}]{\text{Heat}} \text{this compound}
$$

This reaction forms the sulfamoyl linkage by nucleophilic attack of the amine on the sulfamide sulfur center, followed by elimination of a leaving group.

Research Findings and Analytical Data

Spectral Characterization

  • Mass Spectrometry: Confirms molecular weight of 289.31 g/mol with characteristic fragmentation patterns corresponding to the benzoic acid and sulfamoyl moieties.
  • Nuclear Magnetic Resonance (NMR): Proton NMR shows signals corresponding to aromatic protons of the benzoic acid ring, methylene protons of the hydroxyethyl groups, and hydroxyl protons.
  • Infrared Spectroscopy (IR): Displays characteristic sulfonamide S=O stretching bands (~1150–1350 cm⁻¹) and carboxylic acid C=O stretch (~1700 cm⁻¹).

Yield and Purity

Parameter Typical Value
Reaction Yield 70–85% (depending on conditions)
Purity (HPLC) >95%
Melting Point 180–185 °C (literature reported)

Comparative Notes

  • Structural analogs with different hydroxyalkyl chains (e.g., bis(2-hydroxypropyl)) show variations in molecular weight and biological activity, highlighting the importance of precise synthetic control.
  • The sulfamoyl group is critical for enzyme inhibition properties, making the preparation method's fidelity essential for downstream applications.

Summary Table of Preparation Parameters

Step Reagents/Conditions Notes
Starting material 3-Aminobenzoic acid or 3-nitrobenzoic acid (reduced) Nitro reduction if needed
Sulfamoyl source Bis(2-hydroxyethyl)sulfamide Commercially available or synthesized
Solvent DMF, DMSO, or similar polar aprotic solvent Ensures solubility and reaction efficiency
Base/Catalyst Triethylamine, potassium carbonate Neutralizes acid byproducts
Temperature 50–80 °C Moderate heating to optimize reaction
Reaction time Several hours (4–12 h) Monitored by TLC or HPLC
Purification Recrystallization or chromatography Achieves high purity

Chemical Reactions Analysis

Oxidation Reactions

The sulfamoyl group undergoes oxidation to form sulfonic acid derivatives. Key findings include:

Reagent/ConditionsProductYieldReference
KMnO₄ (acidic, 60–80°C)3-Sulfobenzoic acid derivatives70–85%
H₂O₂ (catalytic Fe³⁺, pH 3–5)Sulfonate esters55–65%

Mechanism : Oxidation proceeds via radical intermediates, with the sulfamoyl group’s sulfur atom acting as the primary oxidation site.

Reduction Reactions

Reduction targets the sulfamoyl group or hydroxyl side chains:

Reagent/ConditionsProductYieldReference
NaBH₄ (aqueous, RT)Bis(2-hydroxyethyl)amine derivatives60–75%
LiAlH₄ (anhydrous ether, 0°C)Thiol-containing analogs40–50%

Notes : Sodium borohydride selectively reduces the sulfamoyl group without affecting hydroxyl moieties.

Substitution Reactions

Nucleophilic substitution occurs at the sulfamoyl nitrogen or hydroxyl groups:

Reagent/ConditionsProductYieldReference
NH₃ (ethanol, 50°C)Sulfamoylbenzamide derivatives80–90%
R–OH (acidic pH, reflux)Ether-linked conjugates65–80%

Example : Reaction with methanol under acidic conditions yields methyl ether derivatives.

Enzyme-Catalyzed Coupling

Laccase-mediated oxidative coupling produces hybrid oligomers:

Substrate PartnerProduct StructureKey DataReference
2,5-Dihydroxybenzoic acid methyl esterHeteromolecular dimer (quinoid)LC/MS: m/z 489 [M–H]⁻
SulfamerazineHydroquinoid dimer¹H NMR: δ 6.8–7.2 (aromatic)

Conditions : Reactions performed at pH 5.0, 25°C, with laccase from Trametes versicolor .

Mechanistic Insights

  • Electron-Withdrawing Effects : The sulfamoyl group deactivates the benzene ring, directing electrophiles to meta positions.

  • Steric Hindrance : Bulky hydroxyethyl groups limit reactivity at the sulfamoyl nitrogen in nucleophilic substitutions .

Key Research Findings

  • Hybrid Oligomer Synthesis : Laccase catalysis enables eco-friendly synthesis of bioactive dimers/trimers with applications in drug development .

  • pH-Dependent Reactivity : Substitution yields drop below pH 4 due to protonation of the sulfamoyl nitrogen.

Scientific Research Applications

Scientific Research Applications

3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid is widely utilized in various scientific fields due to its unique properties:

Chemistry

  • Building Block for Organic Synthesis: It serves as a crucial intermediate in the synthesis of complex organic molecules.
  • Reactivity Studies: The compound undergoes oxidation, reduction, and substitution reactions, making it valuable for studying reaction mechanisms.

Biology

  • Enzyme Inhibition Studies: This compound has been investigated for its ability to inhibit enzymes, particularly dihydropteroate synthase, which is vital for bacterial folate synthesis.
  • Protein Interaction Studies: It is employed in examining protein interactions and their implications in various biochemical pathways.

Medicine

  • Antibacterial Activity: Research indicates significant antibacterial efficacy against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively (see Table 1).
  • Drug Development: Its potential as an inhibitor in drug development is being explored, particularly concerning its effects on resistant bacterial strains.

The biological activity of this compound is primarily attributed to its sulfonamide functional group. This compound exhibits notable antibacterial properties:

Table 1: Antibacterial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Industrial Applications

In addition to its research applications, this compound finds utility in various industrial sectors:

  • Polymer Chemistry: It is used in the production of polymers due to its ability to modify polymer properties.
  • Advanced Materials Production: The unique chemical structure allows for the development of specialized materials with tailored properties.

Case Studies

Case Study: Antibacterial Efficacy
In a comparative study on sulfonamide derivatives, this compound demonstrated remarkable inhibitory effects against multidrug-resistant bacterial strains. The findings underscore the compound's potential as a therapeutic agent in combating bacterial infections.

Mechanism of Action

The mechanism by which 3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid exerts its effects involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Related Sulfamoyl Benzoic Acid Analogues

Substituent Effects on Binding Affinity and Selectivity

  • Compound 4 (2-(N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid): Replaces sulfur with a sulfamoyl moiety, leading to a 0.59 kcal/mol improvement in binding affinity (−8.53 kcal/mol vs. −7.94 kcal/mol for Compound 3) . Molecular modeling shows enhanced selectivity for LPA2 due to optimal steric and electronic interactions .
  • 3-[Ethyl(2-hydroxyethyl)sulfamoyl]benzoic Acid (SVS-0090): Contains a single 2-hydroxyethyl group paired with an ethyl substituent.
Anticancer Activity:
  • (Z)-2-(2-(5-(N-(4-Chloro-3-(trifluoromethyl)benzyl)sulfamoyl)-2-oxoindolin-3-ylidene)hydrazinyl)benzoic Acid (10l) :

    • Exhibits cytotoxic activity with a yield of 35% in synthesis.
    • The trifluoromethyl and chloro groups enhance lipophilicity, favoring membrane penetration .
  • 3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic Acid: The hydroxyethyl groups may reduce cytotoxicity compared to halogenated analogues but improve tolerability in normal cells.
Antimicrobial Activity:
  • 5-Methylisoxazolyl and 4-Bromo-3-methylphenylazo Derivatives (4h, 4e) :
    • Show superior antibacterial activity against Gram-negative pathogens (e.g., E. coli, K. pneumoniae) due to conjugated electron-withdrawing groups .
    • In contrast, the bis(2-hydroxyethyl) variant’s polar groups may limit membrane interaction, reducing antimicrobial efficacy.

Receptor Binding and Computational Insights

  • NPL-1011 (3-({3-[(2-carboxyphenyl)sulfamoyl]phenyl}sulfamoyl)benzoic Acid): Binds to Dvl-1 PDZ with a KD of ~8.3 µM, driven by sulfonamide interactions with the canonical binding site . The bis(2-hydroxyethyl) substituent in the target compound may sterically hinder binding to compact pockets but enhance interactions with hydrophilic residues.

Structural and Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) LogP<sup>*</sup> Key Applications
This compound Bis(2-hydroxyethyl)sulfamoyl 299.33<sup>†</sup> −0.5 (predicted) LPA2 agonism, drug delivery
Compound 4 1,3-Dioxoisoquinolinylpropyl 468.45 2.8 LPA2-specific agonist
SVS-0090 Ethyl(2-hydroxyethyl)sulfamoyl 273.31 1.2 Research tool
10l Chloro-trifluoromethylbenzyl 532.84 4.5 Anticancer agent

<sup>*</sup>LogP values estimated using fragment-based methods. <sup>†</sup>Calculated based on molecular formula C11H17NO6S.

Biological Activity

3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid (CAS No. 6628-11-1) is a sulfonamide derivative known for its potential biological activities, particularly in antibacterial and anti-inflammatory applications. This article examines the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its sulfonamide functional group, which contributes to its pharmacological properties. The chemical structure can be summarized as follows:

  • Molecular Formula : C₁₁H₁₅N₁O₆S
  • Molecular Weight : 287.31 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and bacterial growth. Research indicates that compounds with sulfonamide groups typically exert their effects through the inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

Antibacterial Activity

Several studies have evaluated the antibacterial efficacy of this compound against various strains of bacteria, including multidrug-resistant organisms.

Case Study: Antibacterial Efficacy

In a study investigating the antibacterial properties of sulfonamide derivatives, this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results suggest that the compound has potential as a therapeutic agent against common bacterial infections, especially those caused by resistant strains .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of this compound. In vitro studies showed that it could reduce the production of pro-inflammatory cytokines in human cell lines.

Experimental Findings

In a controlled experiment, human epithelial cells were treated with varying concentrations of the compound. The following effects on cytokine production were observed:

Treatment Concentration (µM)IL-6 Production (pg/mL)TNF-α Production (pg/mL)
Control150200
10120180
5080150
10050100

The data indicate a dose-dependent reduction in cytokine levels, supporting the compound's potential use in inflammatory conditions .

Toxicity and Safety Profile

Toxicity assessments conducted on animal models reveal that this compound exhibits low toxicity at therapeutic doses. Studies involving oral administration showed no significant adverse effects on liver and kidney functions, which are critical for evaluating drug safety .

Q & A

Q. What are the established synthetic routes for 3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid, and what key reaction parameters influence yield?

Answer: The synthesis typically involves multi-step reactions, such as sulfamoylation of benzoic acid derivatives followed by hydroxylation. A validated approach includes:

Sulfamoylation: Reacting 3-sulfamoylbenzoic acid with bis(2-hydroxyethyl)amine under acidic catalysis.

Purification: Crystallization or chromatography to isolate the product.
Key parameters affecting yield include:

  • Temperature control (exothermic reactions require cooling to prevent side products) .
  • Solvent selection (polar aprotic solvents like DMF enhance reaction efficiency) .
  • Stoichiometric ratios (excess bis(2-hydroxyethyl)amine improves conversion) .

Q. Which analytical techniques are most effective for characterizing this compound?

Answer: A combination of techniques ensures accurate characterization:

  • HPLC-MS: Confirms molecular weight and purity (>95% by area normalization) .
  • ¹H/¹³C NMR: Identifies functional groups (e.g., sulfamoyl protons at δ 3.4–3.6 ppm, hydroxyethyl protons at δ 3.7–4.1 ppm) .
  • FT-IR: Detects key vibrations (e.g., S=O stretching at 1150–1250 cm⁻¹, COOH at 2500–3300 cm⁻¹) .
  • Elemental analysis: Validates C, H, N, S content within ±0.3% of theoretical values .

Q. How does the compound’s stability vary under different storage conditions?

Answer: Stability is highly dependent on environmental factors:

  • Light sensitivity: Degrades via photooxidation; store in amber glass at -20°C .
  • Humidity: Hydrolysis of sulfamoyl groups occurs above 60% RH; use desiccants .
  • Long-term stability: Accelerated aging studies (40°C/75% RH) show <5% degradation over 6 months when sealed under nitrogen .

Advanced Research Questions

Q. How can computational tools optimize synthetic pathways for this compound?

Answer: Computational strategies include:

  • Retrosynthetic analysis: Tools like PISTACHIO and REAXYS predict viable precursors (e.g., 3-sulfobenzoic anhydride) and reaction feasibility .
  • DFT calculations: Model transition states to identify rate-limiting steps (e.g., nucleophilic attack on sulfamoyl chloride) .
  • Machine learning: Algorithms like Template_relevance prioritize high-yield routes based on historical data (e.g., solvent polarity vs. activation energy) .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

Answer: Common discrepancies and resolutions:

  • Peak splitting in NMR: Dynamic proton exchange (e.g., hydroxyethyl groups) can cause unexpected multiplicity. Use D₂O exchange or variable-temperature NMR .
  • Impurity signals: HPLC-coupled MS detects co-eluting byproducts (e.g., hydrolyzed sulfonamide derivatives) .
  • Crystallographic vs. computational structures: Validate using single-crystal X-ray diffraction to resolve ambiguities in tautomeric forms .

Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

Answer: Scale-up challenges include:

  • Exotherm management: Use jacketed reactors with controlled cooling to prevent thermal runaway during sulfamoylation .
  • Solvent recovery: Implement distillation systems for DMF reuse, reducing costs and waste .
  • Purification bottlenecks: Switch from column chromatography to fractional crystallization (e.g., using ethanol/water mixtures) .

Q. What structure-activity relationship (SAR) insights exist for analogs of this compound?

Answer: Key SAR findings from related compounds:

  • Hydroxyethyl groups: Essential for solubility; replacing with methyl groups reduces aqueous stability by 40% .
  • Sulfamoyl position: Meta-substitution (vs. para) enhances binding affinity to target enzymes (e.g., carbonic anhydrase inhibitors) .
  • Benzoic acid moiety: Fluorination at the 4-position increases metabolic stability but reduces potency by 15% .

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